molecular formula C10H15N3 B1329924 1-(Pyridin-3-ylmethyl)piperazine CAS No. 39244-80-9

1-(Pyridin-3-ylmethyl)piperazine

Numéro de catalogue B1329924
Numéro CAS: 39244-80-9
Poids moléculaire: 177.25 g/mol
Clé InChI: UNGUQQBXDOAOQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Pyridin-3-ylmethyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities and their role as building blocks in the synthesis of various pharmaceutical agents. The compound features a piperazine ring substituted with a pyridin-3-ylmethyl group, which can interact with various biological targets .

Synthesis Analysis

The synthesis of substituted piperazines, including those with pyridinylmethyl groups, can be achieved through several methods. One approach involves the reaction of pyridine N-oxides with Grignard reagents, which can yield a diverse set of heterocycles, including piperazines, in high yields . Another method includes the use of palladium catalysis to introduce a trimethylstannyl leaving group, which is then used for further functionalization . Additionally, a scalable and facile synthetic process has been developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which, while not the exact compound , demonstrates the versatility of synthetic approaches for related structures .

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine is characterized by the presence of a six-membered piperazine ring and a pyridine ring. The pyridine ring is connected to the piperazine via a methylene bridge. The structure of related compounds has been elucidated using spectral analysis, confirming the expected substitution patterns and functional groups . The crystal structure of a related compound, piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate, reveals the importance of hydrogen bonding in the construction of a three-dimensional framework, which may also be relevant for understanding the binding interactions of 1-(Pyridin-3-ylmethyl)piperazine .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrophilic fluorination, reductive amination, amide hydrolysis, and N-alkylation, to yield compounds with potential biological activity . The reactivity of the piperazine ring allows for the introduction of various substituents, which can significantly alter the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives are influenced by the presence of the piperazine and pyridine rings. These properties include solubility, melting point, and the ability to form salts and hydrates. The synthesis of enantiomers of related compounds and their characterization by HPLC indicates that chiral centers can be introduced and resolved, which is important for the development of enantioselective drugs . The specific radioactivity and radiochemical purity of a fluorinated derivative synthesized for imaging dopamine receptors demonstrate the potential application of these compounds in diagnostic imaging .

Applications De Recherche Scientifique

  • Metabolic Pathways and Drug Development The study of arylpiperazine derivatives, including 1-(Pyridin-3-ylmethyl)piperazine, has highlighted their potential in clinical applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a wide range of effects related to serotonin receptors and distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives. The review suggests a need for further exploration of the physiological and pathological factors affecting the metabolite-to-parent drug ratios, which could be vital for understanding the pharmacological actions of these compounds (Caccia, 2007).

  • Pharmacological Potential and Drug Design Piperazine, as a core structure, plays a significant role in the rational design of drugs, with 1-(Pyridin-3-ylmethyl)piperazine being a part of this family. Various therapeutic uses have been identified for piperazine-containing compounds, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The review emphasizes the flexibility of piperazine as a building block in drug discovery, with the potential to make a significant impact on pharmacokinetic and pharmacodynamic factors of the resultant molecules (Rathi et al., 2016).

  • Anti-mycobacterial Applications The versatility of piperazine as a medicinally important scaffold is evident, with 1-(Pyridin-3-ylmethyl)piperazine being part of this category. The review provides a comprehensive insight into the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. These insights could be instrumental in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

  • Pharmacokinetic and Pharmacodynamic Analysis The understanding of metabolic pathways of drugs is crucial for predicting drug-drug interactions and ensuring patient safety. Piperazine derivatives, including 1-(Pyridin-3-ylmethyl)piperazine, are metabolized by hepatic Cytochrome P450 enzymes. The review emphasizes the importance of potent and selective chemical inhibitors in human liver microsomal incubations to understand the contribution of various CYP isoforms to the total metabolism of drugs (Khojasteh et al., 2011).

  • Neuropharmacological Applications Piperazine compounds, including 1-(Pyridin-3-ylmethyl)piperazine, have been explored for their potential in neuropharmacology. For instance, the compounds JWB1-84-1 and JAY2-22-33, which include a pyridin-3-ylmethyl)piperazine structure, have shown effectiveness in improving working memory in macaques. This relationship was linearly related to their effectiveness in producing desensitization of the pressor response to ganglionic stimulation evoked by a nAChR agonist in rats, highlighting the potential of these compounds in cognitive enhancement and other neuropharmacological applications (Buccafusco et al., 2009).

Safety And Hazards

1-(Pyridin-3-ylmethyl)piperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Orientations Futures

The future directions for the study and application of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives could involve the development of novel methods for their synthesis, particularly those that are more efficient or environmentally friendly . Additionally, further investigation into the biological activities of these compounds could lead to the discovery of new therapeutic agents .

Propriétés

IUPAC Name

1-(pyridin-3-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGUQQBXDOAOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960008
Record name 1-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)piperazine

CAS RN

39244-80-9
Record name Piperazine, 1-(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-3-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (930 mg), 3-chloromethyl-pyridine hydrochloride (902 mg) and cesium carbonate (3.6 g) were reacted in DMF (5 ml), followed by further treatment with TFA, to obtain 1-pyridin-3-ylmethyl-piperazine (767 mg, 87%) as a pale brown oil.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
902 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-ylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-ylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-ylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-ylmethyl)piperazine
Reactant of Route 6
1-(Pyridin-3-ylmethyl)piperazine

Citations

For This Compound
9
Citations
S Kumar, N Kumar, P Roy, SM Sondhi - Medicinal Chemistry Research, 2013 - Springer
Condensation of iminodiacetic acid 1 with various amines ie, cyclohexanamine, 1-(3-aminopropyl)imidazole, pyridin-2-ylmethanamine, pyridin-3-ylmethanamine, pyridin-4-…
Number of citations: 10 link.springer.com
JM Salvino, B Gerard, HF Ye… - Journal of …, 2003 - ACS Publications
An efficient solid-phase synthesis of mono-N-substituted piperazines is presented. The key transformation involves a selective borane amide bond reduction in the presence of a …
Number of citations: 23 pubs.acs.org
S Kumar, N Kumar, P Roy, SM Sondhi - Medicinal Chemistry Research, 2014 - Springer
Piperazine dione derivatives (1a–j) on condensation with 2,6-pyridine dicarboxylic acid (2x), 3,5-pyridine dicarboxylic acid (2y) and 2,5-thiophene dicarboxylic acid (2z) gave …
Number of citations: 8 link.springer.com
S Nagao, Y Yamane, S Funasaka, K Tanaka… - Bioorganic & Medicinal …, 2014 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers …
Number of citations: 6 www.sciencedirect.com
SS Nia, MA Hossain, G Ji, SK Jonnalagadda… - European Journal of …, 2023 - Elsevier
Using the structure of gliotoxin as a starting point, we have prepared two different chemotypes with selective affinity to the kappa opioid receptor (KOR). Using medicinal chemistry …
Number of citations: 2 www.sciencedirect.com
J Dawn Woodfield, A Bhardwaj, C Bergman… - …, 2022 - Wiley Online Library
… -(4-iodophenyl)-4-((4-(pyridine-3-ylmethyl)-piperazin-1-yl)methyl)benzamide 4: 4-(bromomethyl)-N-(4-iodophenyl)benzamide (1.2 g) was combined with 1-pyridin-3-ylmethyl-piperazine …
S Shahbazi Nia, MA Hossain, G Ji, SK Jonnalagadda… - 2023 - papers.ssrn.com
Using the structure of gliotoxin as a starting point, we have prepared two different chemotypes with selective affinity to the kappa opioid receptor (KOR). Using medicinal chemistry …
Number of citations: 1 papers.ssrn.com
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu
P ZAJC - ffa.uni-lj.si
Toll-u podobni receptorji (TLR) so pomemben del prirojenega imunskega sistema, ki deluje kot prva linija obrambe ob vdoru mikroorganizmov v telo. Od desetih poznanih humanih TLR…
Number of citations: 0 www.ffa.uni-lj.si

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.